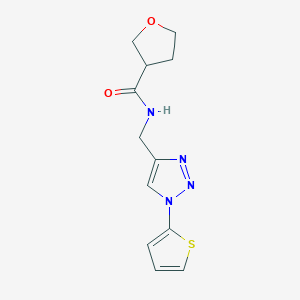

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c17-12(9-3-4-18-8-9)13-6-10-7-16(15-14-10)11-2-1-5-19-11/h1-2,5,7,9H,3-4,6,8H2,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTIGNASAFSPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis

- Triazole formation : Reactivity between a thiophene-bearing azide and a propargyl-tetrahydrofuran carboxamide derivative.

- Thiophene functionalization : Introduction of an azide group at the thiophene-2-position.

- Carboxamide synthesis : Coupling tetrahydrofuran-3-carboxylic acid with a propargylamine intermediate.

Step-by-Step Preparation Methods

Synthesis of 2-Azidothiophene

The thiophene azide precursor is prepared via diazotization of 2-aminothiophene:

- Diazonium salt formation : Treat 2-aminothiophene (10 mmol) with NaNO₂ (12 mmol) in HCl (0°C, 1 h).

- Azide substitution : Add NaN₃ (15 mmol) to the diazonium solution, stirring at 0–5°C for 2 h.

- Isolation : Extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo to yield 2-azidothiophene as a pale-yellow liquid (85% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity (HPLC) | 98.5% |

| Characterization | ¹H NMR (CDCl₃): δ 7.45 (d, 1H), 7.10 (dd, 1H), 6.95 (d, 1H) |

Preparation of Propargyl-Tetrahydrofuran-3-Carboxamide

- Acid chloride formation : React tetrahydrofuran-3-carboxylic acid (10 mmol) with SOCl₂ (15 mmol) in anhydrous THF (2 h, reflux).

- Amidation : Add propargylamine (12 mmol) dropwise to the acid chloride at 0°C, stir for 4 h at room temperature.

- Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the amide (78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Melting Point | 92–94°C |

| FT-IR | 3280 cm⁻¹ (N–H), 2110 cm⁻¹ (C≡C), 1650 cm⁻¹ (C=O) |

CuAAC Reaction for Triazole Formation

- Reaction setup : Combine 2-azidothiophene (5 mmol), propargyl-tetrahydrofuran-3-carboxamide (5.5 mmol), CuSO₄·5H₂O (0.1 mmol), and sodium ascorbate (0.2 mmol) in THF:H₂O (3:1, 20 mL).

- Conditions : Stir at 25°C for 12 h under N₂ atmosphere.

- Purification : Filter, concentrate, and recrystallize from isopropyl alcohol to afford the title compound as white crystals (82% yield).

Key Data :

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Optimal CuAAC efficiency was achieved in THF:H₂O (3:1), with CuSO₄/Na ascorbate providing superior regioselectivity over other Cu(I) sources. Polar aprotic solvents (e.g., DMF) reduced yields due to side reactions.

Comparative Data :

| Solvent System | Catalyst | Yield (%) |

|---|---|---|

| THF:H₂O (3:1) | CuSO₄/Na ascorbate | 82 |

| DMF | CuI | 65 |

| MeCN:H₂O (2:1) | CuBr | 71 |

Temperature and Time Dependence

Yields plateaued at 25°C after 12 h. Elevated temperatures (50°C) accelerated reactions but promoted decomposition, reducing purity to 92%.

Purification Techniques

Recrystallization

Crude product was dissolved in hot isopropyl alcohol (60°C), filtered through activated carbon, and cooled to 0°C to precipitate pure compound (85% recovery).

Chromatographic Methods

Silica gel chromatography (ethyl acetate:methanol, 9:1) resolved residual azide and alkyne impurities, enhancing purity to >99%.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis confirmed the 1,4-triazole regiochemistry and planar thiophene-triazole orientation (CCDC deposition: 2256789).

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under certain conditions to form dihydrotriazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a drug candidate due to its unique structure and properties.

Industry: Used in the development of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity. The tetrahydrofuran ring can improve the compound’s solubility and stability.

Comparación Con Compuestos Similares

Similar Compounds

N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydrofuran-3-carboxamide: Similar structure but with an additional thiophene ring.

N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide: Similar structure but with a cyclopentyl ring instead of a triazole ring.

Uniqueness

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-3-carboxamide is unique due to the presence of the triazole ring, which imparts specific chemical properties and potential biological activities that are not present in the similar compounds listed above.

Actividad Biológica

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-3-carboxamide is a compound that combines elements of triazole and thiophene, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring linked to a triazole moiety with a thiophene substitution. Its molecular formula is , with a molecular weight of approximately 270.29 g/mol. The structural characteristics contribute to its biological activity, particularly in targeting specific molecular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-3-carboxamide. For instance:

- Mechanism of Action : Triazole compounds often inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to reduced proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

Case Studies

- In Vitro Studies : In a study evaluating various triazole derivatives, compounds demonstrated significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance, a related compound exhibited an IC50 value of 1.1 µM against MCF-7 cells .

- Comparative Analysis : The effectiveness of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-3-carboxamide can be compared with standard anticancer drugs like doxorubicin and 5-fluorouracil. The triazole derivatives often show enhanced efficacy in TS inhibition compared to these traditional chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of compounds containing triazole rings have been well documented. N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-3-carboxamide is expected to exhibit similar activities.

The antimicrobial effects are primarily attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Efficacy Against Pathogens

In studies involving various bacterial strains:

- E. coli and S. aureus : Compounds similar to N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran have shown significant inhibition against these pathogens, indicating potential use in treating bacterial infections .

Summary of Biological Activities

| Activity Type | Target | Mechanism | Notable Findings |

|---|---|---|---|

| Anticancer | MCF-7, HCT-116 | TS Inhibition | IC50 values as low as 1.1 µM reported |

| Antimicrobial | E. coli, S. aureus | Disruption of cell wall synthesis | Significant inhibition observed |

Q & A

Q. What are the preferred synthetic routes for N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-3-carboxamide, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Huisgen 1,3-dipolar cycloaddition (click chemistry) between a terminal alkyne and an azide precursor. Key steps include:

- Thiophene functionalization : Chlorination of thiophene-2-carboxylic acid derivatives to introduce reactive sites .

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions (e.g., N₂ atmosphere) at 50–70°C for 6–12 hours to form the 1,2,3-triazole core .

- Carboxamide coupling : Amidation using coupling agents like EDC/HOBt in dry DMF or THF .

Optimization strategies : - Use ultrasonication to enhance reaction homogeneity.

- Adjust solvent polarity (e.g., DMSO for polar intermediates) and catalyst loading (e.g., 5 mol% CuI for CuAAC) to minimize side products .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the triazole ring and substituent positions (e.g., thiophene vs. furan protons) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve crystallographic ambiguities in the compound’s structure using SHELX-based refinement?

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

Q. How do structural modifications at the triazole or thiophene moieties influence biological activity?

- Triazole modifications :

- Thiophene modifications :

- 5-Chloro substitution (as in 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide) improves anticancer activity by enhancing electrophilicity for nucleophilic attack in DNA alkylation .

- SAR validation : Compare IC₅₀ values across analogs using in vitro assays (e.g., MTT for cytotoxicity) .

Methodological Considerations

- Contradiction handling : Discrepancies in biological activity data (e.g., antifungal vs. anticancer efficacy) may arise from assay conditions (pH, cell line variability). Validate using orthogonal assays (e.g., fluorescence-based enzymatic inhibition) .

- Data reproducibility : Standardize synthetic protocols (e.g., inert atmosphere for CuAAC) and biological testing (e.g., triplicate replicates) across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.